

In-Depth Technical Guide to the Spectroscopic Data of Solvent Yellow 157

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Compound of Interest

Compound Name: Solvent yellow 157

Cat. No.: B1590582

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Introduction

Solvent Yellow 157 is a synthetic organic dye belonging to the quinophthalone class of compounds. Chemically, it is identified as 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro. Its robust chemical structure contributes to its characteristic greenish-yellow hue and notable stability, particularly its excellent resistance to heat and light. These properties have led to its widespread use as a colorant in various industrial applications, including the coloring of plastics, polymers, and fibers. This technical guide provides a comprehensive overview of the available spectroscopic data for **Solvent Yellow 157**, intended to assist researchers and professionals in its application and further development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of **Solvent Yellow 157** is presented in Table 1. This data is essential for understanding its behavior in various spectroscopic analyses and applications.

Table 1: Chemical and Physical Properties of **Solvent Yellow 157**

Property	Value	Reference
Chemical Name	2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro	
CAS Number	27908-75-4	[1]
Molecular Formula	C ₁₈ H ₇ Cl ₄ NO ₂	[1]
Molecular Weight	411.07 g/mol	[2]
Appearance	Greenish-yellow powder	[3]
Solubility	Soluble in various organic solvents	

Spectroscopic Data

This section details the spectroscopic characteristics of **Solvent Yellow 157**, including UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Solvent Yellow 157** reveals its electronic absorption properties, which are responsible for its color. The absorption maxima (λ_{max}) can vary depending on the solvent used, a phenomenon known as solvatochromism. While comprehensive data across a wide range of solvents for **Solvent Yellow 157** is not readily available in the public domain, data for a closely related commercial quinophthalone yellow colorant, Y138, in propylene glycol monomethyl ether acetate (PGMEA) shows a maximum absorption wavelength (λ_{max}) at 457 nm.[4] Given the structural similarities within the quinophthalone class, **Solvent Yellow 157** is expected to exhibit a primary absorption band in the 400-500 nm range.[4]

Table 2: Solubility of **Solvent Yellow 157** in Various Organic Solvents at 20°C

Solvent	Solubility (g/L)
Acetone	1.2
Butyl Acetate	4.2
Methylbenzene	10.3
Dichloromethane	2.4
Ethylalcohol	6.5

Fluorescence Spectroscopy

Quinoline and its derivatives are known to exhibit fluorescence, and this property can be influenced by factors such as protonation and the surrounding chemical environment.^{[5][6]} Generally, N-heterocycles like quinolines are considered to be weakly fluorescent.^[5] The fluorescence intensity and the position of the emission maximum can be significantly altered by changes in pH.^[5] For instance, the protonation of some quinoline derivatives can lead to a substantial increase in fluorescence intensity and a shift in the emission wavelength.^[5]

Specific fluorescence excitation and emission spectra, as well as the fluorescence quantum yield for **Solvent Yellow 157**, are not extensively documented in scientific literature. This may suggest that it is a weakly fluorescent compound, a characteristic that can be influenced by its specific molecular structure and the presence of heavy atoms (chlorine), which can promote non-radiative decay processes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Solvent Yellow 157** would provide valuable information about its molecular structure by identifying the vibrational frequencies of its functional groups. Based on its chemical structure, the following characteristic absorption bands are expected:

- Aromatic C-H stretching: Typically observed around 3030 cm^{-1} .^{[7][8]}
- C=O stretching (from the indene-1,3-dione group): Strong absorptions are expected in the region of $1650\text{-}1750\text{ cm}^{-1}$.

- C=N and C=C stretching (from the quinoline and aromatic rings): These bands are typically found in the 1450-1600 cm^{-1} range.[\[7\]](#)[\[9\]](#)
- C-Cl stretching: The presence of tetrachlorination on the indene part of the molecule would result in strong absorptions in the fingerprint region, typically below 800 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.

- ^1H NMR: The proton NMR spectrum of **Solvent Yellow 157** is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the quinoline and indene ring systems.[\[10\]](#)[\[11\]](#) The integration of these signals would correspond to the number of protons on each ring. The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern.
- ^{13}C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons in the aromatic rings are expected to resonate in the δ 120-150 ppm range.[\[11\]](#) The carbonyl carbons of the dione group would appear further downfield.

While predicted NMR data for **Solvent Yellow 157** can be found in some databases, experimentally obtained and assigned spectra are not widely available.[\[12\]](#)

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.

UV-Vis Spectroscopy Protocol

- Solution Preparation: Prepare a stock solution of **Solvent Yellow 157** in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

- **Measurement:** Record the absorbance spectrum over a wavelength range of at least 300-600 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of maximum absorbance (λ_{max}) should be determined.

Fluorescence Spectroscopy Protocol

- **Solution Preparation:** Prepare dilute solutions of **Solvent Yellow 157** in spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
- **Instrumentation:** Use a calibrated spectrofluorometer.
- **Excitation and Emission Spectra:** To obtain the emission spectrum, excite the sample at a fixed wavelength (e.g., the λ_{max} from the UV-Vis spectrum) and scan the emission wavelengths. To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.

FT-IR Spectroscopy Protocol

- **Sample Preparation:** For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the dye is finely ground with dry KBr powder and pressed into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[\[13\]](#)
- **Instrumentation:** Use a calibrated FT-IR spectrometer.
- **Measurement:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

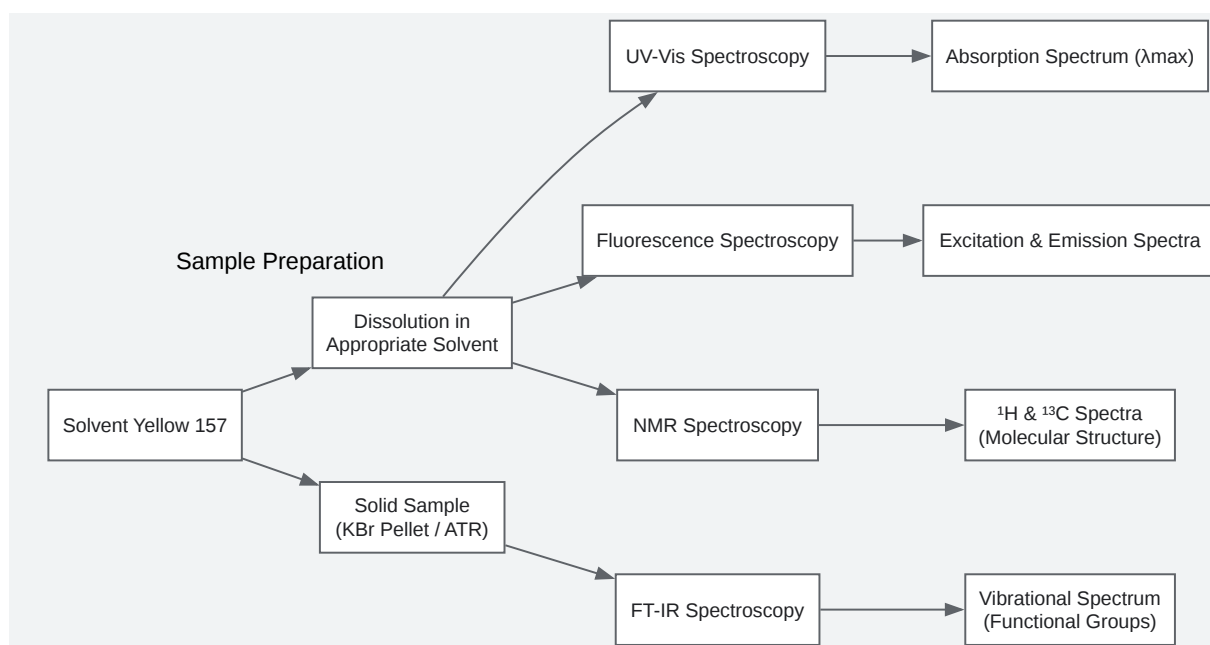
NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve a few milligrams of **Solvent Yellow 157** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrumentation:** Use a high-resolution NMR spectrometer.

- Measurement: Acquire ^1H and ^{13}C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

As **Solvent Yellow 157** is primarily used as a colorant, there is no established signaling pathway associated with it in a biological context. However, the general workflow for its spectroscopic characterization can be visualized.



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Caption: Workflow for the spectroscopic characterization of **Solvent Yellow 157**.

Conclusion

This technical guide has summarized the available spectroscopic data and provided standardized protocols for the analysis of **Solvent Yellow 157**. While general characteristics can be inferred from its chemical class, there is a notable lack of comprehensive, publicly

available experimental spectra for this specific dye. The data presented for related compounds and the general spectroscopic features of quinophthalones and aromatic systems provide a solid foundation for researchers. Further experimental work to fully characterize the UV-Vis, fluorescence, FT-IR, and NMR spectra of **Solvent Yellow 157** in a variety of solvents would be highly beneficial for its application in scientific research and industrial development.

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